molecular formula C9H9IO2 B3045232 Methyl 2-iodo-4-methylbenzoate CAS No. 103440-56-8

Methyl 2-iodo-4-methylbenzoate

Cat. No.: B3045232
CAS No.: 103440-56-8
M. Wt: 276.07
InChI Key: QNAIWGOSUXHUKY-UHFFFAOYSA-N
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Description

Methyl 2-iodo-4-methylbenzoate is an organic compound with the molecular formula C₉H₉IO₂ and a molecular weight of 276.07 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with methanol. This compound is primarily used in organic synthesis and research applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-iodo-4-methylbenzoate can be synthesized through various methods. One common approach involves the iodination of methyl 4-methylbenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-iodo-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as methyl 2-chloro-4-methylbenzoate.

    Coupling Reactions: Biaryl compounds or vinyl derivatives.

    Reduction Reactions: Methyl 2-iodo-4-methylbenzyl alcohol.

Comparison with Similar Compounds

    Methyl 4-iodobenzoate: Similar structure but with the iodine atom at the para position.

    Methyl 2-bromo-4-methylbenzoate: Bromine instead of iodine at the ortho position.

    Methyl 2-chloro-4-methylbenzoate: Chlorine instead of iodine at the ortho position.

Uniqueness: Methyl 2-iodo-4-methylbenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and chloro analogs. The larger atomic size and lower electronegativity of iodine make it a better leaving group in substitution reactions and more reactive in coupling reactions .

Properties

IUPAC Name

methyl 2-iodo-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAIWGOSUXHUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60761327
Record name Methyl 2-iodo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60761327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103440-56-8
Record name Methyl 2-iodo-4-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103440-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-iodo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60761327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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